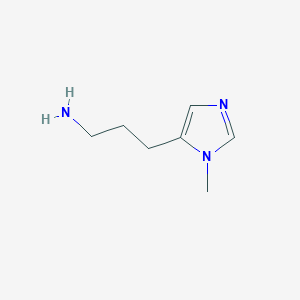

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine

Description

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

3-(3-methylimidazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C7H13N3/c1-10-6-9-5-7(10)3-2-4-8/h5-6H,2-4,8H2,1H3 |

InChI Key |

FNZORNAZZWFWEC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1CCCN |

Origin of Product |

United States |

Preparation Methods

Gabriel Amine Synthesis Route

A prominent method for synthesizing related imidazole-propyl amines involves the Gabriel synthesis, which has been adapted for 5-methyl-1H-imidazole-1-propanamine, a close analog of this compound. The process includes:

- Step 1: Nucleophilic substitution of 2-(3-bromopropyl)isoindole-1,3-dione with 4-methyl-1-trityl-1H-imidazole in acetonitrile under reflux for 3 hours to form a protected intermediate.

- Step 2: Deprotection using trifluoroacetic acid in methanol under reflux for 3 hours.

- Step 3: Hydrazinolysis with hydrazine hydrate in ethanol at room temperature for 2 hours to yield the target amine.

This route yields the amine with a reported 93% yield in the final step, indicating high efficiency and purity without further purification required.

| Step | Reagents & Conditions | Duration | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(3-bromopropyl)isoindole-1,3-dione, 4-methyl-1-trityl-1H-imidazole, acetonitrile, reflux | 3 h | Reflux | Intermediate formed |

| 2 | Trifluoroacetic acid, methanol, reflux | 3 h | Reflux | 61% |

| 3 | Hydrazine hydrate, ethanol, room temperature | 2 h | 20 °C | 93% |

Direct Coupling via Carbodiimide-Mediated Amide Bond Formation

Although this method is more commonly used for coupling imidazole derivatives with carboxylic acids, it provides insight into the reactivity of 3-(1H-imidazol-1-yl)propan-1-amine analogs, which can be adapted for methyl-substituted imidazoles.

- The amine is reacted with carboxylic acid derivatives in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole in anhydrous solvents like dimethylformamide.

- This method is generally performed at room temperature followed by mild heating to complete the reaction.

While this route is more suited for derivatization than direct amine synthesis, it underscores the chemical behavior and compatibility of the imidazole-propyl amine moiety.

This method has been used for related bicyclic compounds bearing imidazolylpropyl groups, demonstrating the versatility of the propylation and amine introduction strategy under controlled conditions.

| Reaction Step | Conditions & Reagents | Notes |

|---|---|---|

| Imidazole alkylation | 3-bromopropyl derivatives, acetonitrile, reflux | Formation of imidazolylpropyl intermediate |

| Protection/deprotection | Trifluoroacetic acid, methanol, reflux | Removal of protecting groups |

| Amine liberation | Hydrazine hydrate, ethanol, room temperature | High yield of primary amine |

| Purification | Column chromatography (Al2O3, benzene/isopropanol) | Ensures product purity |

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Purity & Scalability |

|---|---|---|---|---|

| Gabriel Amine Synthesis | High yield, well-established, mild conditions | Multi-step, requires protection steps | Up to 93% | High purity, scalable for lab synthesis |

| Carbodiimide-Mediated Coupling | Mild conditions, useful for derivatization | Not direct for amine synthesis | Variable | Useful for functionalization |

| Multi-step Alkylation & Hydrazinolysis | Versatile, adaptable to complex molecules | Longer synthesis time, requires chromatography | Moderate to high | Good purity, more labor-intensive |

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine and its structural analogues:

Functional and Pharmacological Differences

- Amine Position : The primary amine in this compound enhances nucleophilicity, favoring covalent coupling to carboxylic acids (e.g., indole-2-carboxylic acids) . In contrast, the secondary amine in 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may reduce reactivity but improve blood-brain barrier penetration .

- Chain Length and Substitution: The pentyl chain in 5-(1-trityl-1H-imidazol-4-yl)pentan-1-amine increases hydrophobicity, optimizing interactions with GPCR transmembrane domains .

- Biological Activity: Pilocarpine nitrate demonstrates the impact of structural complexity; its fused furanone-imidazole system and nitrate group enable potent cholinergic activity but confer instability in solution .

Biological Activity

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine, also referred to as 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine, is a compound notable for its biological activity stemming from its structural characteristics. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃, with a molecular weight of approximately 127.20 g/mol. The compound features a five-membered aromatic imidazole ring that enhances its chemical reactivity and biological interactions. The methyl substitution on the imidazole ring is particularly significant as it may influence the compound's pharmacological properties, making it a candidate for drug development.

Interaction with Biological Targets

Research indicates that compounds containing imidazole rings often exhibit significant interactions with various biological macromolecules, including enzymes and receptors. These interactions can lead to therapeutic effects in several contexts:

- Enzyme Catalysis : Imidazole derivatives are known to participate in enzyme catalysis, potentially influencing metabolic pathways.

- Receptor Binding : The compound may interact with G-protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication .

Pharmacological Studies

Pharmacological studies have demonstrated that this compound may possess anti-tubercular activity and other therapeutic potentials. Its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for further drug development.

Research Findings and Case Studies

The following table summarizes findings from various studies regarding the biological activities of this compound:

Applications in Research and Medicine

This compound has potential applications across various fields:

Antimicrobial Agents : Its structural features may allow it to act against Gram-negative bacteria, similar to other nitroimidazole derivatives used in clinical settings .

Neuroscience : The compound's interaction with neurotransmitter receptors could position it as a candidate for treating neurodegenerative diseases or psychiatric disorders .

Cancer Therapy : Given its potential role in modulating immune responses, it may serve as a small molecule inhibitor in cancer immunotherapy by targeting pathways related to PD-L1/PD-1 interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multistep reactions involving alkylation or amination of imidazole precursors. For example, similar imidazole derivatives (e.g., 3-(pyridin-2-yl)propan-1-amine) are synthesized by refluxing intermediates like 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one with aromatic amines in DMF, followed by purification via recrystallization (ethyl acetate) . Reaction time, solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents critically affect yield and purity. HPLC analysis (>95% purity) is recommended for validation .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

- Methodology : Use - and -NMR to confirm the amine and imidazole moieties, focusing on chemical shifts for the methyl group (δ ~2.5 ppm) and imidazole protons (δ ~7.0–7.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak at m/z 137.18 (CHN) . High-performance liquid chromatography (HPLC) with UV detection ensures purity, as demonstrated in studies of analogous compounds .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions. Monitor degradation via HPLC and track changes in amine functionality using FT-IR spectroscopy. Similar imidazole derivatives show instability in strongly acidic/basic environments due to protonation/deprotonation of the imidazole ring .

Advanced Research Questions

Q. How does the substitution pattern on the imidazole ring (e.g., methyl vs. ethyl groups) affect the compound's biological activity or binding affinity?

- Methodology : Compare the methyl-substituted compound with analogs like (1-ethyl-1H-imidazol-5-yl)propan-1-amine using in vitro assays (e.g., enzyme inhibition or receptor binding). Molecular docking studies can predict interactions with target proteins (e.g., kinases or GPCRs). For example, ethyl substitutions may alter steric hindrance, impacting ligand-receptor binding kinetics .

Q. What computational strategies are effective for modeling the compound's electronic properties and predicting reactivity?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These models predict nucleophilic/electrophilic sites, aiding in understanding reaction pathways (e.g., amine alkylation). Software like Gaussian or ORCA can simulate interactions with biological targets .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For instance, studies on benzimidazole analogs resolved tautomeric forms and confirmed protonation states of the amine group . Synchrotron radiation improves resolution for low-crystallinity samples.

Q. What are the challenges in optimizing this compound for in vivo pharmacokinetic studies, particularly regarding blood-brain barrier (BBB) penetration?

- Methodology : Radiolabel the compound (e.g., with ) and assess BBB permeability using positron emission tomography (PET) in rodent models. Compare clearance rates and brain uptake with structurally related tracers, such as N-(3-[]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine, which showed superior brain clearance in pretargeted imaging studies .

Data Contradictions and Resolution

- vs. 15 : While ethyl-substituted analogs () may show altered bioactivity, studies on pyridin-2-yl derivatives ( ) emphasize the importance of aromatic substituents for target affinity. Resolve contradictions by synthesizing both analogs and testing them under identical assay conditions.

- vs. 9 : SHELX-based crystallography ( ) and PET imaging ( ) require complementary validation. Cross-validate structural data with spectroscopic results to ensure consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.